1,3,4,6-Bis(trifluoromethyl)benzene-1,4-diol (better known by the abbreviation Btffh) is an organic compound belonging to the class of bisphenols. Bisphenols are a group of chemicals consisting of two phenol groups connected by a central carbon atom. Btffh is a relatively new compound, first synthesized in 2009 by researchers at the University of California, Berkeley. []
Due to its unique chemical properties, Btffh has been explored for various potential applications in scientific research, including:
Research on Btffh is still in its early stages, and further studies are needed to fully understand its potential and limitations in various scientific applications. Current research efforts are focused on:
Btffh, also known as Fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate or Fluoro-dipyrrolidinocarbenium hexafluorophosphate, is a salt compound used as a coupling reagent in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently synthesizing peptides, which are chains of amino acids that form the building blocks of proteins []. Btffh offers advantages over traditional coupling reagents due to its ability to activate hindered amino acids, which are those with bulky side chains that can interfere with the coupling reaction [].
The molecular structure of Btffh consists of a central fluoroformamidinium cation (N=C-N(CH2)4-N(CH2)4-C=N+), which is positively charged. This cation is paired with a hexafluorophosphate (PF6-) anion, which is negatively charged []. The key feature of this structure is the presence of the fluorine atom on the formamidinium cation. This fluorine atom helps to activate the carbonyl group (C=O) of the amino acid being coupled, making it more susceptible to nucleophilic attack by the incoming amine group of the next amino acid in the peptide chain [].
(Activated amino acid) + Btffh -> Activated ester(Activated ester) + (incoming amino acid) -> Peptide bond + Byproduct []
During the first step, Btffh reacts with an activated amino acid (usually an activated ester) to form a more reactive intermediate called an activated ester. In the second step, the activated ester reacts with the amine group of the next amino acid in the peptide chain, forming a peptide bond and a byproduct (typically a fluoroanhydride).
As mentioned earlier, Btffh's mechanism of action relies on the presence of the fluorine atom in its structure. The fluorine atom helps to withdraw electron density from the carbonyl group of the activated amino acid, making it more electrophilic (electron-poor) and susceptible to attack by the nucleophilic (electron-rich) amine group of the incoming amino acid. This enhanced reactivity facilitates the formation of the peptide bond [].
Irritant